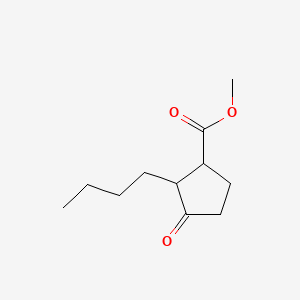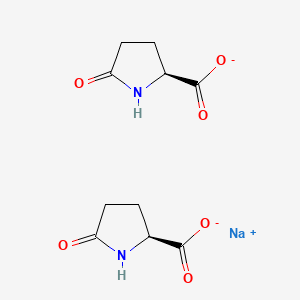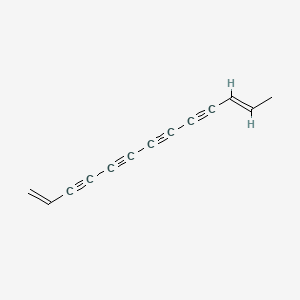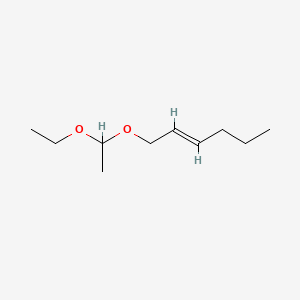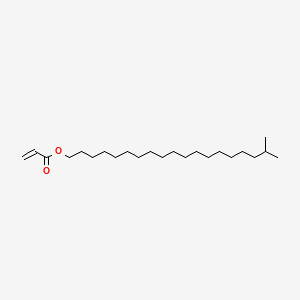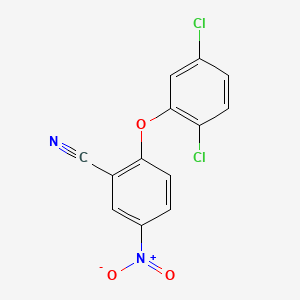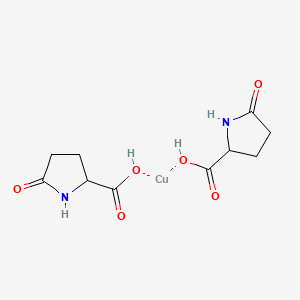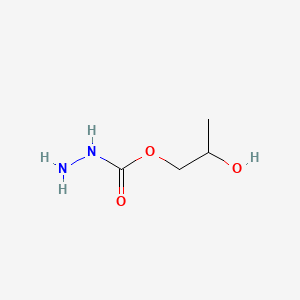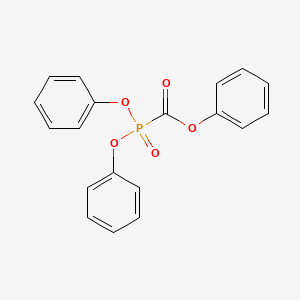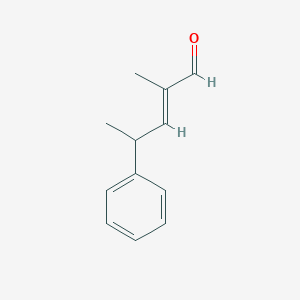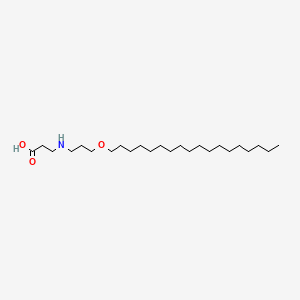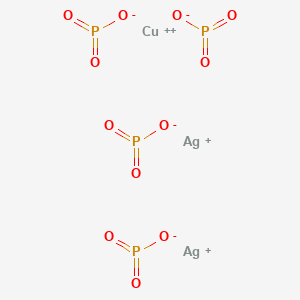
Copper(2+) disilver tetrametaphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(2+) disilver tetrametaphosphate is an inorganic compound with the molecular formula Ag2CuO12P4. This compound is known for its unique coordination chemistry and potential applications in various fields. It consists of copper(2+) ions and disilver ions coordinated with tetrametaphosphate anions, forming a complex structure.
準備方法
Synthetic Routes and Reaction Conditions
Copper(2+) disilver tetrametaphosphate can be synthesized through a reaction involving copper(2+) salts and silver salts with tetrametaphosphate anions. One common method involves the reaction of copper(2+) sulfate and silver nitrate with sodium tetrametaphosphate in an aqueous solution. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants.
化学反応の分析
Types of Reactions
Copper(2+) disilver tetrametaphosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper(2+) ions can participate in redox reactions, where they can be reduced to copper(1+) or oxidized to copper(3+).
Substitution Reactions: The compound can undergo ligand exchange reactions where the tetrametaphosphate anions can be replaced by other ligands.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using chelating agents or other ligands in solution.
Complexation: Complex formation can be achieved by mixing the compound with other metal salts or organic ligands in solution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of copper(2+) ions may yield copper(1+) complexes, while substitution reactions may produce new coordination compounds with different ligands.
科学的研究の応用
Copper(2+) disilver tetrametaphosphate has several scientific research applications:
Chemistry: It is used in studies of coordination chemistry and the behavior of metal-phosphate complexes.
Biology: The compound’s potential antimicrobial properties are being explored for use in medical applications.
Medicine: Research is ongoing into its use as a potential therapeutic agent due to its unique chemical properties.
Industry: It is investigated for use in catalysis and materials science, particularly in the development of new materials with specific electronic or magnetic properties.
作用機序
The mechanism of action of copper(2+) disilver tetrametaphosphate involves its ability to interact with biological molecules and metal ions. The copper(2+) ions can participate in redox reactions, generating reactive oxygen species that can damage microbial cells. The tetrametaphosphate anions can chelate metal ions, affecting their availability and activity in biological systems. These interactions can disrupt cellular processes and lead to antimicrobial effects.
類似化合物との比較
Similar Compounds
Copper(2+) tetrametaphosphate: Similar in structure but lacks the silver ions.
Silver tetrametaphosphate: Contains silver ions but no copper ions.
Copper(2+) disilver diphosphate: Contains both copper and silver ions but with a different phosphate coordination.
Uniqueness
Copper(2+) disilver tetrametaphosphate is unique due to the presence of both copper and silver ions coordinated with tetrametaphosphate anions. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
93951-22-5 |
|---|---|
分子式 |
Ag2CuO12P4 |
分子量 |
595.17 g/mol |
InChI |
InChI=1S/2Ag.Cu.4HO3P/c;;;4*1-4(2)3/h;;;4*(H,1,2,3)/q2*+1;+2;;;;/p-4 |
InChIキー |
MFCWTXWOUMVCFN-UHFFFAOYSA-J |
正規SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Cu+2].[Ag+].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


